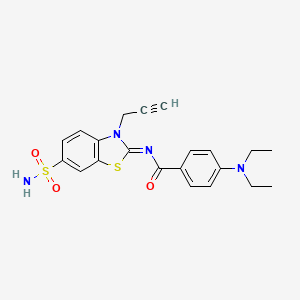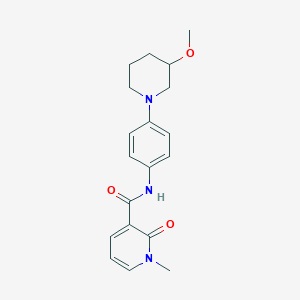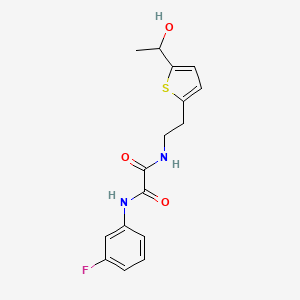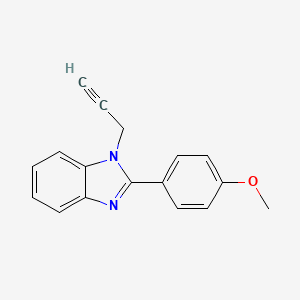
Nampt-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-5 is a small molecule inhibitor that targets nicotinamide phosphoribosyltransferase (Nampt), an enzyme that catalyzes the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme that plays a vital role in various cellular processes, including metabolism, DNA repair, and gene expression. Nampt-IN-5 has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders.
Mécanisme D'action
Nampt-IN-5-IN-5 inhibits Nampt-IN-5, which leads to a decrease in NAD+ levels in cells. This, in turn, leads to the activation of various cellular pathways, including AMP-activated protein kinase (AMPK) and sirtuins, which play a crucial role in regulating cellular metabolism and energy homeostasis. The activation of these pathways leads to various cellular effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
Nampt-IN-5-IN-5 has various biochemical and physiological effects on cells. Nampt-IN-5-IN-5 inhibits cell proliferation by inducing cell cycle arrest and apoptosis. Nampt-IN-5-IN-5 also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, Nampt-IN-5-IN-5 improves insulin sensitivity and glucose tolerance by activating AMPK and sirtuins.
Avantages Et Limitations Des Expériences En Laboratoire
Nampt-IN-5-IN-5 has several advantages for lab experiments. It is a potent and selective inhibitor of Nampt-IN-5, which makes it an ideal tool for studying the role of Nampt-IN-5 in various cellular processes. Nampt-IN-5-IN-5 is also relatively easy to synthesize, which makes it readily available for research purposes. However, Nampt-IN-5-IN-5 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Nampt-IN-5-IN-5 also has limited solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Nampt-IN-5-IN-5. One direction is to investigate the potential therapeutic applications of Nampt-IN-5-IN-5 in various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study the molecular mechanisms underlying the effects of Nampt-IN-5-IN-5 on cellular pathways, including AMPK and sirtuins. Additionally, future research could focus on developing more potent and selective inhibitors of Nampt-IN-5, which may have improved therapeutic potential.
Méthodes De Synthèse
Nampt-IN-5-IN-5 can be synthesized using various chemical methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. One of the most common methods for synthesizing Nampt-IN-5-IN-5 involves the condensation of 4-chloro-3-nitrobenzoic acid with 2-amino-4-methylpyridine in the presence of a base, followed by reduction of the nitro group using a suitable reducing agent.
Applications De Recherche Scientifique
Nampt-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Nampt-IN-5-IN-5 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In inflammation, Nampt-IN-5-IN-5 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In metabolic disorders, Nampt-IN-5-IN-5 has been shown to improve insulin sensitivity and glucose tolerance.
Propriétés
IUPAC Name |
N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBCHOGBDMGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nampt-IN-5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
